t-Boc-N-Amido-PEG8-propargyl
Overview
Description
t-Boc-N-Amido-PEG8-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG8-propargyl typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.
Protection: The amino group is protected using a Boc-protecting group to prevent unwanted reactions during subsequent steps.
Propargylation: The protected PEGylated amine is then reacted with propargyl bromide under basic conditions to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Quality Control: Analytical methods like HPLC and NMR are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG8-propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Mild acids like trifluoroacetic acid are used for Boc deprotection.
Major Products
Triazole Linkages: Formed from Click Chemistry reactions.
Free Amine: Obtained after Boc deprotection.
Scientific Research Applications
t-Boc-N-Amido-PEG8-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG8-propargyl involves:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form triazole linkages, which are stable and biocompatible.
Deprotection: The Boc group is removed under acidic conditions to expose the free amine, which can then participate in further chemical reactions
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-Amido-PEG8-acid: Contains a carboxylic acid group instead of a propargyl group.
t-Boc-Aminooxy-PEG8-azide: Contains an azide group instead of a propargyl group.
Uniqueness
t-Boc-N-Amido-PEG8-propargyl is unique due to its combination of a propargyl group and a Boc-protected amino group, which allows for versatile applications in Click Chemistry and bioconjugation .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO10/c1-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-25-23(26)35-24(2,3)4/h1H,6-22H2,2-4H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPLGWQQONPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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